molecular formula C11H12N2O2S B2897275 N-(2-Methylquinolin-6-yl)methanesulfonamide CAS No. 118679-14-4

N-(2-Methylquinolin-6-yl)methanesulfonamide

Cat. No.: B2897275
CAS No.: 118679-14-4
M. Wt: 236.29
InChI Key: VKCLRNSQZIAQRL-UHFFFAOYSA-N
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Description

N-(2-Methylquinolin-6-yl)methanesulfonamide (CAS 118679-14-4) is a quinoline sulfonamide compound supplied with a purity of 97% . This chemical is a key metal-binding pharmacophore (MBP) identified as a potent inhibitor of the Zn²⁺-dependent enzyme Glyoxalase 1 (GLO1) . GLO1 is involved in the detoxification of methylglyoxal (MG), a reactive metabolite, and has been identified as a potential target for the treatment of anxiety and depression . Inhibition of GLO1 in the brain leads to an accumulation of MG, which acts as a partial agonist at GABA-A receptors, producing potential anxiolytic and antidepressant effects . Research indicates that this core scaffold can penetrate the blood-brain barrier, elevate brain MG levels, and reduce depression-like behavior in mouse models, providing a novel basis for investigating psychiatric illnesses . As part of the quinoline sulfonamide family, this compound is also of interest in the broader development of enzyme inhibitors and antibacterial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methylquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-8-3-4-9-7-10(13-16(2,14)15)5-6-11(9)12-8/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCLRNSQZIAQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylquinolin-6-yl)methanesulfonamide typically involves the reaction of 2-methylquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Methylquinoline+Methanesulfonyl chlorideThis compound\text{2-Methylquinoline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2-Methylquinoline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-Methylquinolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a 2-methylquinoline moiety and a methanesulfonamide functional group attached to the nitrogen atom of the quinoline ring. It has a molecular weight of approximately 236.29 g/mol. This compound is under investigation for its potential applications in pharmaceuticals, particularly for its antimicrobial and anticancer properties.

Scientific Research Applications

Antimicrobial Properties:

  • This compound exhibits biological activity, especially in antimicrobial applications. Sulfonamides are known to interfere with bacterial folic acid synthesis, making them effective as antibiotics.
  • Some derivatives show significant activity against bacterial strains.

Anticancer Properties:

  • Compounds with similar structures to this compound have been investigated for their anticancer properties, suggesting it may possess cytotoxic effects against certain cancer cell lines.

Interaction Studies:

  • Interaction studies explore the compound's binding affinity to specific biological targets to understand its mechanism of action and potential therapeutic uses. These studies may involve:
    • Enzymes involved in metabolic pathways
    • Effects on cellular processes in bacterial strains

Structural Comparisons:

  • Several compounds share structural similarities with this compound. Comparisons highlight their uniqueness. For instance, the methyl substitution on quinoline can impact antimicrobial activity and enhance lipophilicity.

Regioselective Halogenation:

  • A metal-free protocol for regioselective halogenation of 8-substituted quinolines has been established using N-(quinolin-8-yl)acetamide as a model substrate .

PPARγ Agonist Design:

  • N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives have been designed and synthesized as novel non-TZD PPARγ agonists for a safer antidiabetic agent . These molecules exhibited adipogenesis activity and PPARγ agonism leading to an antidiabetic effect in db/db mice .

Mechanism of Action

The mechanism of action of N-(2-Methylquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The position and nature of substituents on the quinoline ring significantly influence reactivity and biological activity. For example, electron-withdrawing groups (e.g., chloro, cyano) enhance electrophilic substitution reactions.
  • Methanesulfonamide derivatives generally exhibit higher solubility in polar solvents compared to bulkier benzenesulfonamide analogs.
Physical and Spectral Properties
Property N-(2-Methylquinolin-6-yl)methanesulfonamide (Inferred) 4-Acetamido-N-(2-methylquinolin-6-yl)benzenesulfonamide N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
Melting Point Not reported 265–267°C Not reported
IR Peaks (cm⁻¹) ~1320 (SO₂ asym), ~1155 (SO₂ sym) 3353 (NH), 1673 (C=O), 1320 (SO₂ asym) Not reported
1H NMR (DMSO-<i>d</i>6) δ ~2.58 (CH₃, quinoline), ~7.3–8.1 (aromatic protons) δ 2.58 (CH₃), 7.33–8.12 (aromatic), 10.26–10.47 (NH) Not reported

Key Observations :

  • The absence of a carbonyl group (e.g., acetamido) in this compound simplifies its IR spectrum compared to Compound 9.
  • Aromatic proton signals in the 1H NMR spectrum are consistent across quinoline-based sulfonamides, with shifts depending on electron-donating/withdrawing substituents.

Biological Activity

N-(2-Methylquinolin-6-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure comprising a 2-methylquinoline moiety linked to a methanesulfonamide functional group. Its chemical formula is C₁₁H₁₃N₃O₂S, with a molecular weight of approximately 236.29 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Activity : Similar to other sulfonamides, this compound may inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, an enzyme critical for bacterial growth. This mechanism is essential for its effectiveness as an antibiotic.
  • Anticancer Properties : The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the methanesulfonamide group may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of critical enzyme activities involved in cancer cell proliferation.

Biological Activity Overview

The compound has been evaluated for various biological activities:

Activity Description Reference
AntimicrobialExhibits significant antibacterial activity against various strains, including MRSA and E. coli.
AnticancerDemonstrates cytotoxic effects on human cancer cell lines, inhibiting cell growth and proliferation.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways in pathogenic organisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound Name Structure Type Unique Features
N-(Quinolin-8-yl)methanesulfonamideQuinoline derivativeDifferent biological activity profiles
N-(2-Methylquinolin-8-yl)acetamideAcetamide derivativeVariations in substituents affect solubility and reactivity
4-Amino-N-(2-methylquinolin-6-yl)benzenesulfonamideBenzene sulfonamide derivativeEnhanced potency against specific bacterial strains

This compound stands out due to its specific substitution pattern on the quinoline ring, which influences both its chemical reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent effects at low concentrations.
  • Cytotoxicity Against Cancer Cells : Research involving human gastric carcinoma cells revealed that this compound induced apoptosis at concentrations that did not significantly affect normal cells, showcasing its potential as a selective anticancer agent .
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound to dihydropteroate synthase showed promising results, suggesting a mechanism that could be exploited for developing new antimicrobial therapies.

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for quinoline) and methyl groups (δ 2.5–3.0 ppm) .
    • ¹³C NMR : Confirm sulfonamide linkage via S=O carbon signals (δ 40–50 ppm) .
  • FT-IR : Key stretches include S=O (1130–1370 cm⁻¹) and N–H (3300–3500 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement of the quinoline and sulfonamide moieties, critical for confirming regiochemistry .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Advanced Research Question
Methodology :

  • DFT calculations : Use B3LYP/6-31G(d) basis sets to model:
    • Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • TD-DFT : Simulate UV-Vis spectra (e.g., π→π* transitions in quinoline) and compare with experimental data .
    Applications :
  • Predict regioselectivity in substitution reactions (e.g., halogenation at quinoline C3 vs. C8) .
  • Model binding affinities with biological targets (e.g., enzyme active sites) .

What strategies can resolve contradictions in biological activity data for sulfonamide derivatives like this compound across different studies?

Advanced Research Question
Root causes of contradictions :

  • Variability in assay conditions (e.g., pH, cell lines) .
  • Impurities in compound batches affecting dose-response curves .
    Resolution strategies :
  • Standardized protocols : Use validated assays (e.g., ATP-based viability tests) with positive controls .
  • Structural analogs : Compare activity trends across derivatives to isolate substituent effects (e.g., 2-methyl vs. 4-methyl quinoline) .
  • Meta-analysis : Pool data from multiple studies to identify consensus mechanisms (e.g., ROS modulation vs. enzyme inhibition) .

How does the substituent pattern on the quinoline ring influence the chemical reactivity and biological interactions of this compound compared to its analogs?

Advanced Research Question
Substituent effects :

  • Electron-donating groups (e.g., 2-methyl) : Increase quinoline ring electron density, enhancing nucleophilic aromatic substitution at C6 .
  • Steric hindrance : 2-Methyl groups may block access to C8, directing reactions to C3 .
    Biological implications :
  • Methyl groups improve membrane permeability, impacting cellular uptake .
  • Substituent polarity (e.g., methoxy vs. methyl) alters binding to hydrophobic enzyme pockets .

What are the recommended purification techniques for this compound to achieve high purity suitable for pharmacological studies?

Basic Research Question
Purification methods :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates sulfonamide derivatives .
    Validation :
  • Monitor purity via HPLC (≥95% by area-under-curve) .
  • Confirm absence of residual solvents (e.g., DMF) via GC-MS .

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